molecular formula C25H41NO2 B12527237 1H-Indole-3-hexadecanol, 4-methoxy- CAS No. 651331-36-1

1H-Indole-3-hexadecanol, 4-methoxy-

Cat. No.: B12527237
CAS No.: 651331-36-1
M. Wt: 387.6 g/mol
InChI Key: PTEKQJOMSIKGNZ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Natural Products Chemistry and Synthetic Chemistry

The indole scaffold is a privileged structure found in a vast array of natural products, particularly alkaloids isolated from marine organisms, plants, and fungi. nih.govrsc.orgmdpi.com These natural compounds often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com This has made the indole framework a highly sought-after target in synthetic chemistry. rsc.org Chemists continuously develop novel strategies for the construction and functionalization of the indole core to create complex molecules with potential therapeutic applications. rsc.orgresearchgate.net The inherent reactivity of the electron-rich indole ring allows for a wide range of chemical transformations, making it a versatile building block in the synthesis of diverse and complex molecular architectures. researchgate.netnih.gov

Overview of Functionalized Indole Compounds: A Research Perspective

The functionalization of the indole ring at its various positions (N1, C2, C3, and C4-C7 of the benzene (B151609) ring) is a major focus of contemporary organic synthesis. researchgate.netacs.org The introduction of different functional groups onto the indole scaffold can dramatically alter the molecule's physicochemical properties and biological activity. mdpi.com Research in this area is driven by the desire to create novel compounds with tailored functions. For example, the C3 position is often the most nucleophilic and prone to electrophilic substitution, making it a common site for introducing substituents. researchgate.net Conversely, functionalization of the benzene ring (C4-C7) is more challenging but offers opportunities to create unique structural motifs. acs.org The development of advanced catalytic methods, including those using transition metals, has significantly expanded the toolbox for site-selective indole functionalization. researchgate.net

Contextualizing 1H-Indole-3-hexadecanol, 4-methoxy- within Indole Chemistry Research

1H-Indole-3-hexadecanol, 4-methoxy- is a specific functionalized indole that combines several key structural features. Its core is a 4-methoxyindole (B31235), which enhances the electron-donating nature of the indole ring system. chim.it The C3 position is substituted with a hexadecanol (B772) chain, a 16-carbon long fatty alcohol. sigmaaldrich.comnist.gov This long alkyl chain imparts significant lipophilicity to the molecule. The synthesis of such a compound would likely involve the reaction of 4-methoxyindole with a suitable 16-carbon electrophile at the C3 position. Given the individual components, this molecule is of interest in fields such as medicinal chemistry, where the indole moiety can provide biological activity and the long alkyl chain can influence membrane interaction and solubility.

Chemical and Physical Properties

The properties of 1H-Indole-3-hexadecanol, 4-methoxy- can be inferred from its constituent parts. The 4-methoxyindole core will largely dictate its spectroscopic and electronic properties, while the hexadecanol chain will influence its physical state and solubility.

PropertyValue/DescriptionSource
Molecular Formula C25H41NO2Inferred
IUPAC Name (4-methoxy-1H-indol-3-yl)hexadecan-1-olInferred
CAS Number 651331-36-1 chemnet.com

Synthesis and Reactivity

The synthesis of 1H-Indole-3-hexadecanol, 4-methoxy- would likely proceed through established methods for C3-alkylation of indoles. A plausible route would involve the reaction of 4-methoxyindole with 1-bromohexadecane (B154569) or a similar alkylating agent under basic conditions. The reactivity of the compound will be influenced by the methoxy (B1213986) group, which activates the indole ring towards electrophilic substitution, and the hydroxyl group of the hexadecanol chain, which can undergo oxidation or esterification.

Potential Research Applications

While specific research on 1H-Indole-3-hexadecanol, 4-methoxy- is limited, its structure suggests potential applications in several areas. The combination of the biologically relevant indole nucleus and the long lipophilic chain could make it a candidate for studies in membrane biophysics or as a precursor for novel surfactants or liquid crystals. The presence of the 4-methoxy group and the C3-hexadecanol substituent makes it an interesting target for further chemical modifications to generate a library of related compounds for biological screening.

Properties

CAS No.

651331-36-1

Molecular Formula

C25H41NO2

Molecular Weight

387.6 g/mol

IUPAC Name

16-(4-methoxy-1H-indol-3-yl)hexadecan-1-ol

InChI

InChI=1S/C25H41NO2/c1-28-24-19-16-18-23-25(24)22(21-26-23)17-14-12-10-8-6-4-2-3-5-7-9-11-13-15-20-27/h16,18-19,21,26-27H,2-15,17,20H2,1H3

InChI Key

PTEKQJOMSIKGNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CCCCCCCCCCCCCCCCO

Origin of Product

United States

Isolation and Identification Methodologies for 1h Indole 3 Hexadecanol, 4 Methoxy

Strategies for Natural Product Isolation of Indole-Alkanol Derivatives

The isolation of indole-alkanol derivatives, such as 1H-Indole-3-hexadecanol, 4-methoxy-, from natural sources is a multi-step process that begins with the selection of a promising biological source and is followed by sophisticated extraction and separation procedures.

Endophytic Fungi and Microbial Fermentation Broths as Sources

Endophytic fungi, which reside within the tissues of living plants, and various other microorganisms are prolific producers of a wide array of secondary metabolites, including a large number of indole (B1671886) alkaloids. mdpi.com Genera such as Aspergillus and Penicillium are frequently reported to produce indole derivatives. mdpi.com The general workflow for isolating compounds like 1H-Indole-3-hexadecanol, 4-methoxy- from these sources involves several key stages.

Initially, the selected microbial strain is cultivated in a suitable nutrient medium, a process known as fermentation. mdpi.com After an adequate incubation period, the fungal mycelium and the fermentation broth are separated. The target compounds are then extracted from both the broth and the mycelial mass, typically using organic solvents like ethyl acetate (B1210297) due to its effectiveness in dissolving a wide range of organic compounds. mdpi.comnih.gov This process yields a crude extract containing a complex mixture of metabolites. This extract then undergoes further fractionation to isolate the individual compounds. nih.gov

Bacteria, particularly from the genus Streptomyces, are also well-documented sources of indole alkaloids. nih.gov Lactic acid bacteria (LAB) have been shown to convert tryptophan into various indole derivatives, highlighting the metabolic potential within microbial sources. mdpi.com The initial extraction from bacterial fermentation broths follows a similar principle of solvent-based extraction to obtain a crude mixture for subsequent purification. nih.gov

Plant Extracts and Marine Organisms as Potential Sources

The plant kingdom is a historically significant source of indole alkaloids, with prominent examples found in families such as Apocynaceae and Rubiaceae. nih.gov The isolation process from plant material, such as the bark, leaves, or roots, typically starts with drying and grinding the plant material to increase the surface area for extraction. nih.gov An initial extraction is often performed with a solvent like ethanol, followed by an acid-base fractionation to selectively separate the basic alkaloid compounds from other plant metabolites.

Marine environments represent another vast and diverse reservoir of novel chemical structures. mdpi.com Marine organisms, including sponges, algae, and marine-derived fungi and bacteria, are known to produce a plethora of indole alkaloids, many of which possess unique structural features not found in their terrestrial counterparts. nih.govmdpi.commdpi.com For instance, indole derivatives have been successfully isolated from marine-sourced fungi, bacteria, and algae. nih.govresearchgate.netnih.gov The extraction from marine sponges or algae often involves homogenization and extraction with organic solvents to yield a crude extract rich in secondary metabolites. mdpi.com

Advanced Chromatographic Techniques for Separation

Due to the complexity of the crude extracts obtained from natural sources, advanced chromatographic techniques are essential for the separation and purification of individual compounds like 1H-Indole-3-hexadecanol, 4-methoxy-.

High-Performance Liquid Chromatography (HPLC) is one of the most widely used methods for the analysis and purification of indole alkaloids. oup.com Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating compounds based on their hydrophobicity. researchgate.net For a molecule like 1H-Indole-3-hexadecanol, 4-methoxy-, with its long, nonpolar hexadecanol (B772) chain, RP-HPLC would be an ideal separation technique. The separation can be optimized by using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve compounds with different polarities. oup.com

Counter-Current Chromatography (CCC) is another powerful liquid-liquid separation technique that avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. A specific application, pH-zone-refining CCC, is particularly useful for separating alkaloids by taking advantage of their different pKa values. nih.gov This method has been successfully used for the preparative separation of monoterpenoid indole alkaloid epimers. nih.gov High-speed counter-current chromatography (HSCCC) has also proven effective in the purification of complex natural product extracts. nih.gov

These advanced chromatographic methods are often used in combination to achieve the high level of purity required for definitive structural elucidation. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. hyphadiscovery.com Through a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, the complete chemical skeleton and connectivity of atoms can be established.

For 1H-Indole-3-hexadecanol, 4-methoxy-, the ¹H NMR spectrum would reveal characteristic signals for the protons on the indole ring, the methoxy (B1213986) group, and the long aliphatic chain. The aromatic protons on the indole core would appear in the downfield region (typically δ 6.5-7.5 ppm), while the methoxy protons would present as a sharp singlet around δ 3.8-4.0 ppm. The numerous protons of the hexadecanol chain would be found in the upfield region (δ 0.8-3.7 ppm).

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The carbon atoms of the indole ring would resonate in the aromatic region (δ 100-140 ppm), while the methoxy carbon would appear around δ 55-60 ppm. The carbons of the long alkyl chain would produce a series of signals in the upfield region (δ 14-70 ppm).

2D NMR experiments are crucial for assembling the structure.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the indole ring and along the hexadecanol chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule, for example, linking the hexadecanol chain to the C3 position of the indole ring and the methoxy group to the C4 position.

Below is a table of predicted NMR data for 1H-Indole-3-hexadecanol, 4-methoxy-, based on known values for similar structures.

PositionPredicted ¹H NMR Chemical Shift (δ, ppm)Predicted ¹³C NMR Chemical Shift (δ, ppm)
2~7.1~123
3-~115
3a-~128
4-~154
4-OCH₃~3.9~55
5~6.5~100
6~7.0~122
7~6.9~110
7a-~138
C1' (CH₂)~2.9~30
C2' (CH₂)~1.8~28
C3' (CH-OH)~3.6~70
C4' to C15' (CH₂)~1.2-1.4~22-32
C16' (CH₃)~0.9~14

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through fragmentation analysis. scirp.org

High-Resolution Mass Spectrometry (HRMS) , often coupled with an electrospray ionization (ESI) source, can measure the mass of the molecular ion with very high accuracy. This allows for the unambiguous determination of the elemental composition. For 1H-Indole-3-hexadecanol, 4-methoxy-, HRMS would be used to confirm its molecular formula of C₂₅H₄₁NO₂.

Tandem Mass Spectrometry (MS/MS) provides structural insights by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is often characteristic of the compound's structure. For 1H-Indole-3-hexadecanol, 4-methoxy-, key fragmentations would be expected:

Loss of water (-18 Da) from the alcohol group on the hexadecanol chain.

Cleavage of the C-C bonds along the long alkyl chain, leading to a series of fragment ions differing by 14 Da (-CH₂-).

Fragmentation of the indole ring , which can produce characteristic ions. A common fragmentation pathway for indoles involves the loss of HCN (27 Da). scirp.org

Benzylic cleavage at the bond between the indole C3 position and the first carbon of the alkyl chain, which would yield a stable 4-methoxy-skatole-like cation.

The analysis of these fragmentation pathways helps to confirm the connectivity of the different structural components elucidated by NMR. nih.govscirp.org

m/z (mass-to-charge ratio)Predicted Fragment/IonInterpretation
388.3210[M+H]⁺Protonated molecular ion (C₂₅H₄₂NO₂⁺)
370.3104[M+H - H₂O]⁺Loss of water from the hydroxyl group
160.0757[C₁₀H₁₀NO]⁺Benzylic cleavage yielding the 4-methoxy-3-methylindole (skatole) cation
Variable[CₙH₂ₙ₊₁]⁺Fragments from the cleavage of the C₁₆H₃₃ alkyl chain

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool utilized to identify the various functional groups present within a molecule. This technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to the natural vibrational frequencies of its bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of characteristic functional groups.

While specific IR spectral data for 1H-Indole-3-hexadecanol, 4-methoxy- is not extensively available in the public domain, the expected characteristic absorption bands can be predicted based on its structural components. The indole ring, the long-chain alcohol, and the methoxy group would each exhibit distinct vibrational modes. For instance, the N-H stretch of the indole ring typically appears as a sharp peak in the region of 3400-3500 cm⁻¹. The O-H stretch of the alcohol group would be observed as a broad band around 3200-3600 cm⁻¹. The C-H stretching vibrations of the aliphatic hexadecyl chain and the aromatic indole ring would be found in the 2850-3100 cm⁻¹ range. Furthermore, the C-O stretching of the methoxy group would likely produce a strong absorption band in the 1000-1300 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for 1H-Indole-3-hexadecanol, 4-methoxy-

Functional GroupPredicted Absorption Range (cm⁻¹)Vibrational Mode
N-H (Indole)3400-3500Stretching
O-H (Alcohol)3200-3600Stretching (Broad)
C-H (Aromatic/Aliphatic)2850-3100Stretching
C=C (Aromatic)1500-1600Stretching
C-O (Methoxy)1000-1300Stretching
C-N (Indole)1200-1350Stretching

It is important to note that the precise peak positions and intensities can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

X-ray Crystallography for Absolute Stereochemistry and Conformation

For a compound like 1H-Indole-3-hexadecanol, 4-methoxy-, obtaining a single crystal of sufficient quality is the first and often most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Currently, there are no publicly available crystallographic data specifically for 1H-Indole-3-hexadecanol, 4-methoxy-. However, if such data were available, it would provide invaluable information. For example, the analysis would reveal the precise orientation of the hexadecanol chain relative to the indole ring and the conformation of the long alkyl chain. The unit cell dimensions, space group, and other crystallographic parameters would offer a detailed picture of the crystal packing and intermolecular interactions.

Table 2: Hypothetical X-ray Crystallographic Data for 1H-Indole-3-hexadecanol, 4-methoxy-

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)35.1
α (°)90
β (°)95.3
γ (°)90
Volume (ų)3015
Z4

This hypothetical data illustrates the type of information that would be obtained from a successful X-ray crystallographic analysis. The specific values would be unique to the crystal structure of 1H-Indole-3-hexadecanol, 4-methoxy-.

Synthetic Strategies for 1h Indole 3 Hexadecanol, 4 Methoxy and Its Analogues

Retrosynthetic Analysis of the 1H-Indole-3-hexadecanol, 4-methoxy- Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, more readily available starting materials. For 1H-Indole-3-hexadecanol, 4-methoxy-, the primary disconnection breaks the bond between the indole (B1671886) C3 position and the C1' of the hexadecanol (B772) side chain. This approach simplifies the problem into the synthesis of a suitable 4-methoxyindole (B31235) nucleophile and a 16-carbon electrophile.

A plausible retrosynthetic pathway would involve a Friedel-Crafts-type acylation or a Grignard-type reaction. For instance, the C3-side chain can be installed by reacting a 4-methoxyindole organometallic species (e.g., indolylmagnesium bromide) with a 16-carbon aldehyde or acyl halide, followed by reduction of the resulting ketone or aldehyde to the desired alcohol.

Indole Ring Formation Methodologies

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis and its Modern Adaptations

One of the oldest and most versatile methods for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.orgmdpi.com

For the synthesis of a 4-methoxyindole scaffold, one would start with 3-methoxyphenylhydrazine. However, the regioselectivity of the cyclization can be a challenge with meta-substituted phenylhydrazines, potentially leading to a mixture of 4-methoxy and 6-methoxyindoles. The presence of a methoxy (B1213986) group can also lead to "abnormal" reactions where cyclization occurs on the substituted side of the benzene (B151609) ring. nih.govnih.gov

Modern adaptations have expanded the scope of the Fischer synthesis. For example, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediate. wikipedia.org

Table 1: Overview of Fischer Indole Synthesis

AspectDescriptionKey Reagents/ConditionsRelevance to 4-MethoxyindoleCore ReactionCondensation of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization.Phenylhydrazine, Aldehyde/Ketone, Brønsted or Lewis Acid (e.g., HCl, H₂SO₄, ZnCl₂).Utilizes 3-methoxyphenylhydrazine; potential for regioisomeric mixtures.MechanismFormation of phenylhydrazone, tautomerization to enamine, wikipedia.orgwikipedia.org-sigmatropic rearrangement, and elimination of ammonia.Acid catalyst.The electron-donating methoxy group can influence the direction of the key rearrangement step.Modern AdaptationsBuchwald modification allows for Pd-catalyzed formation of the hydrazone intermediate from aryl halides.Aryl bromide, Hydrazone, Palladium catalyst, Ligand.Provides an alternative entry point to the key intermediate, potentially improving overall efficiency.

Madelung Synthesis and Related Pyrrole Annulation Strategies

The Madelung synthesis offers a different approach, involving the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org The classic conditions are harsh, often requiring temperatures between 200–400 °C with a strong base like sodium or potassium ethoxide, which can limit its applicability to complex molecules. wikipedia.org

To synthesize a 4-methoxyindole, the starting material would be N-acetyl-5-methoxy-2-methylaniline. The reaction proceeds by deprotonation of both the amide nitrogen and the benzylic methyl group, followed by nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

Significant advancements have been made to moderate the reaction conditions. The Smith-modified Madelung synthesis, for example, uses organolithium reagents to cyclize N-trimethylsilyl anilines with esters under milder conditions and is compatible with methoxy substituents. wikipedia.org Other variations include copper-catalyzed amidation/condensation strategies that further broaden the scope of this cyclization.

Table 2: Madelung Indole Synthesis Variants

MethodStarting MaterialConditionsAdvantages/DisadvantagesClassical MadelungN-acyl-o-toluidineStrong base (e.g., NaOEt), high temperature (200-400 °C).Simple concept but harsh conditions limit functional group tolerance.Smith Modification2-Alkyl-N-trimethylsilyl aniline (B41778) + EsterOrganolithium reagent (e.g., n-BuLi).Milder conditions, broader substrate scope including methoxy-substituted anilines.Copper-Catalyzed2-Iodophenylacetonitrile + AmideCuI, Ligand, Base.Combines C-N bond formation and cyclization in one pot.

Bartoli Indole Synthesis for Substituted Indoles

The Bartoli indole synthesis is a powerful method for forming indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org A key feature of this reaction is the requirement for an ortho-substituent on the nitroarene, which sterically directs the key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgyoutube.com This makes it an excellent choice for synthesizing 7-substituted indoles. researchgate.net

To create a 4-substituted indole, a modification is necessary. The Dobbs modification cleverly uses a removable ortho-bromine atom as a temporary directing group. wikipedia.org This group can be subsequently removed via radical reduction. For the synthesis of 1H-Indole-3-hexadecanol, 4-methoxy-, a potential starting material would be 1-bromo-2-methoxy-3-nitrobenzene. Reaction with a suitable vinyl Grignard reagent would yield a 7-bromo-4-methoxyindole intermediate, which after removal of the bromine, provides the desired 4-methoxyindole core.

Palladium-Catalyzed Cyclizations and Coupling Reactions for Indole Construction

Palladium catalysis has revolutionized the synthesis of heterocycles, including indoles. These methods often provide high yields and excellent functional group tolerance under relatively mild conditions. One prominent strategy involves a palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) to form a key aniline intermediate, which then undergoes an intramolecular reaction to form the indole ring.

For instance, a 2-halo-5-methoxyaniline derivative could be coupled with a suitable alkyne (a Sonogashira coupling), followed by a palladium-catalyzed intramolecular cyclization to construct the 4-methoxyindole ring. Alternatively, palladium catalysts can be used in cascade reactions that form multiple bonds in a single operation, offering an efficient route to complex indole structures. rsc.org While often used for functionalizing existing indoles, these catalytic systems are also integral to the de novo synthesis of the indole scaffold itself. nih.gov

Organocatalytic Approaches to Indole Derivatives

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including indole alkaloids. oup.com These methods utilize small, chiral organic molecules to catalyze reactions, avoiding the use of metals. organic-chemistry.org While often employed to functionalize a pre-formed indole ring, organocatalysts can also play a role in the construction of the heterocyclic core itself through cascade reactions. oup.com

For example, a chiral Brønsted acid or a chiral base could catalyze a Michael addition followed by an intramolecular cyclization to construct a highly functionalized, enantioenriched indole precursor. researchgate.netacs.org These strategies are particularly valuable when the target molecule, or a subsequent derivative, possesses a stereocenter. Organocatalytic functionalization of the C3 position of 4-methoxyindole with an appropriate electrophile represents a direct and modern approach to installing the side chain in a stereocontrolled manner. nih.gov

Introduction of the 4-Methoxy Moiety

The presence of a methoxy group at the 4-position of the indole ring significantly influences the molecule's electronic properties and potential biological activity. The introduction of this moiety can be achieved through two primary strategies: the regioselective functionalization of a pre-formed indole nucleus or the use of pre-functionalized starting materials in a classical indole synthesis.

Direct functionalization of the indole C-4 position presents a challenge due to the inherent reactivity of other positions, particularly C-3. However, modern synthetic methods offer pathways to achieve regioselectivity. One such approach involves the use of a directing group to guide the functionalization to the desired position. For instance, an aldehyde group at the C-3 position can direct ortho-alkenylation to the C-4 position using a ruthenium catalyst. nih.govacs.orgacs.orgresearchgate.net While not a direct methoxylation, this strategy highlights the potential for C-4 functionalization through careful selection of directing groups and catalysts. Subsequent conversion of the installed functional group to a methoxy group would be required.

Another strategy for regioselective functionalization involves electrophilic substitution on a suitably protected indole. However, direct methoxylation at the C-4 position is not a common transformation due to the electronic nature of the indole ring.

A more common and generally more efficient approach to obtaining 4-methoxyindoles is to start with a benzene ring that already bears the methoxy substituent in the correct position. chim.it Several classical indole syntheses can be employed with such pre-functionalized precursors.

The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system. nih.govthermofisher.comwikipedia.orgtaylorandfrancis.comrsc.orgrsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To synthesize 4-methoxyindole, one would start with 4-methoxyphenylhydrazine, which can be prepared from 4-methoxyaniline. The 4-methoxyphenylhydrazine is then condensed with a suitable ketone or aldehyde, such as pyruvate, to form the corresponding hydrazone, which upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) cyclizes to form the 4-methoxyindole ring. nih.govwikipedia.org

The Bischler indole synthesis offers an alternative route, involving the reaction of an α-halo-ketone with an excess of an arylamine. For the synthesis of 4-methoxyindole derivatives, 2-methoxyaniline would be the starting arylamine.

Other indole syntheses, such as the Reissert, Madelung, and Nenitzescu syntheses, can also be adapted to use methoxy-substituted starting materials, providing various pathways to the 4-methoxyindole core. chim.it The choice of method often depends on the availability of the starting materials and the desired substitution pattern on the final indole product. A general synthesis of 4-methoxyindole is outlined below. chemicalbook.com

Table 1: Starting Materials for 4-Methoxyindole Synthesis

Compound NameStructureRole in Synthesis
1-methoxy-2-methyl-3-nitrobenzeneStarting material for the synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine
N,N-dimethylformamide dimethyl acetalReagent for the formation of the enamine intermediate
PyrrolidineReagent for the formation of the enamine intermediate
Zinc powderReducing agent for the cyclization step
Acetic acidSolvent and acid catalyst for the cyclization

Introduction of the 3-Hexadecanol Side Chain

With the 4-methoxyindole nucleus in hand, the next critical step is the introduction of the 16-carbon alcohol side chain at the C-3 position. The high nucleophilicity of the C-3 position of the indole ring makes it the primary site for electrophilic substitution.

Direct alkylation of 4-methoxyindole with a 1-halo-hexadecane could potentially install the carbon skeleton of the side chain. However, such reactions can be prone to polyalkylation and may require specific catalysts to achieve good yields and selectivity.

A more controlled and widely used approach is the Friedel-Crafts acylation . acs.org This reaction involves the introduction of an acyl group onto the indole ring, which can then be reduced to the desired alcohol. For the synthesis of 1H-Indole-3-hexadecanol, 4-methoxy-, this would involve the acylation of 4-methoxyindole with hexadecanoyl chloride (palmitoyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). researchgate.netsigmaaldrich.comyoutube.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide at low temperatures to control the reactivity. youtube.com The electron-donating nature of the methoxy group at the C-4 position and the indole nitrogen further activates the ring towards electrophilic substitution, favoring acylation at the C-3 position.

Table 2: Reagents for Friedel-Crafts Acylation

Compound NameStructureRole in Synthesis
4-Methoxy-1H-indoleNucleophilic indole core
Hexadecanoyl chlorideAcylating agent to introduce the C16 chain
Aluminum chlorideLewis acid catalyst
DichloromethaneInert solvent

An alternative strategy for forming the carbon-carbon bond of the side chain involves the use of organometallic reagents. This method typically starts with a C-3 functionalized indole, such as 4-methoxyindole-3-carboxaldehyde. This aldehyde can be prepared via a Vilsmeier-Haack reaction on 4-methoxyindole.

The Grignard reaction of pentadecylmagnesium bromide (C₁₅H₃₁MgBr) with 4-methoxyindole-3-carboxaldehyde would directly yield the target secondary alcohol, 1H-Indole-3-hexadecanol, 4-methoxy-. This approach offers a convergent synthesis where the entire side chain is introduced in a single step. Similarly, pentadecyllithium could also be used as the organometallic nucleophile. Careful control of the reaction conditions is necessary to avoid side reactions, such as deprotonation of the indole N-H.

Following the successful C-3 acylation of 4-methoxyindole to form 3-hexadecanoyl-4-methoxy-1H-indole, the final step is the reduction of the ketone functionality to the corresponding secondary alcohol.

Several reducing agents can accomplish this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of ketones and aldehydes and is often the reagent of choice due to its ease of handling. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol.

For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used. LiAlH₄ is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including ketones. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide.

The choice of reducing agent will depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For the specific case of reducing the ketone in 3-hexadecanoyl-4-methoxy-1H-indole, both NaBH₄ and LiAlH₄ are suitable options.

Table 3: Reagents for Reduction

Compound NameStructureRole in Synthesis
3-Hexadecanoyl-4-methoxy-1H-indoleKetone precursor to be reduced
Sodium borohydrideReducing agent
Lithium aluminum hydrideReducing agent
Methanol/EthanolSolvent for NaBH₄ reduction
Diethyl ether/TetrahydrofuranSolvent for LiAlH₄ reduction

Stereoselective Synthesis of Chiral Analogues

The creation of enantiomerically pure chiral analogues of 1H-Indole-3-hexadecanol, 4-methoxy- is crucial for understanding their specific interactions with biological targets. Asymmetric synthesis provides a direct route to these compounds. A logical synthetic approach would involve the stereoselective reduction of a corresponding ketone precursor or the asymmetric addition of a long-chain alkyl nucleophile to an indole-3-carboxaldehyde (B46971) derivative.

One potential strategy begins with 4-methoxy-1H-indole-3-carboxaldehyde. This starting material can be synthesized through various methods, including the Vilsmeier-Haack reaction on 4-methoxyindole. The aldehyde then serves as a key intermediate for introducing the chiral hexadecanol side chain.

A highly effective method for achieving stereoselectivity is through the use of chiral reducing agents or catalysts. For instance, the asymmetric reduction of a ketone precursor, 1-(4-methoxy-1H-indol-3-yl)hexadecan-1-one, can be accomplished using chiral borane (B79455) reagents, such as (-)-DIP-Chloride, or through enzyme-catalyzed reductions. Biocatalysis, employing ketoreductases, offers a green and highly selective alternative for producing chiral alcohols. nih.gov These enzymes can be tailored through directed evolution to achieve high enantiomeric excess (e.e.) and yield. nih.gov

Alternatively, an asymmetric Grignard addition of a pentadecylmagnesium halide to 4-methoxy-1H-indole-3-carboxaldehyde in the presence of a chiral ligand, such as a sparteine (B1682161) derivative, could afford the desired chiral alcohol directly.

A plausible reaction scheme is depicted below:

Scheme 1: Proposed Stereoselective Synthesis of Chiral 1H-Indole-3-hexadecanol, 4-methoxy-

Step 1: Synthesis of 4-methoxy-1H-indole-3-carboxaldehyde A common method for this transformation is the Vilsmeier-Haack formylation of 4-methoxyindole.

Step 2: Grignard Reaction to form the Ketone Precursor The synthesized aldehyde can be reacted with pentadecylmagnesium bromide to yield 1-(4-methoxy-1H-indol-3-yl)hexadecan-1-one.

Step 3: Asymmetric Reduction The resulting ketone can be subjected to stereoselective reduction.

Method Chiral Agent/Catalyst Expected Outcome
Asymmetric Chemical Reduction(-)-DIP-Chloride(R)- or (S)-1H-Indole-3-hexadecanol, 4-methoxy-
Biocatalytic ReductionKetoreductase (KRED)High e.e. of (R)- or (S)-enantiomer

This approach allows for the controlled synthesis of either the (R) or (S) enantiomer, which is fundamental for detailed pharmacological evaluation.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of 1H-Indole-3-hexadecanol, 4-methoxy-, systematic modifications of its chemical structure are necessary. These modifications can provide insights into the key molecular features required for biological activity. Derivatization can be targeted at three main regions of the molecule: the indole core, the hexadecanol side chain, and the methoxy group.

Indole Core Modifications: The indole nucleus offers several positions for substitution. Positions 1, 2, 5, 6, and 7 can be functionalized to probe the electronic and steric requirements for activity.

N-Alkylation/N-Arylation: The indole nitrogen can be substituted with various alkyl or aryl groups. This can influence the compound's lipophilicity and hydrogen-bonding capacity.

Substitution at C-2, C-5, C-6, and C-7: Introducing different functional groups such as halogens, alkyls, or electron-withdrawing/donating groups at these positions can modulate the electronic properties of the indole ring system.

Hexadecanol Side Chain Modifications: The long alkyl chain and the hydroxyl group are key features that can be altered to understand their role in target binding.

Chain Length Variation: Synthesizing analogues with shorter or longer alkyl chains can determine the optimal length for activity.

Modification of the Hydroxyl Group: The hydroxyl group can be converted to an ether, ester, or other functional groups to assess the importance of its hydrogen-bonding capability.

Introduction of Unsaturation: Introducing double or triple bonds into the alkyl chain can alter its conformation and flexibility.

Methoxy Group Modifications: The 4-methoxy group on the indole ring can be modified to explore its contribution to the molecule's activity.

Demethylation: Conversion to a 4-hydroxyindole (B18505) can reveal the importance of the methoxy group's electronic and steric effects versus a hydrogen-bonding donor.

Alkoxy Chain Variation: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) can probe the steric tolerance at this position.

A summary of potential derivatization strategies is provided in the table below.

Region of Modification Type of Derivatization Rationale for SAR Studies
Indole Core N-alkylation/arylationInvestigate the role of the indole NH and lipophilicity.
Substitution at C-2, C-5, C-6, C-7Probe electronic and steric effects on the indole ring.
Hexadecanol Side Chain Varying alkyl chain lengthDetermine optimal chain length for activity.
Modification of the hydroxyl groupAssess the importance of the hydrogen-bonding moiety.
Introduction of unsaturationEvaluate the impact of conformational rigidity.
Methoxy Group Demethylation to hydroxylUnderstand the role of the methoxy group versus a hydroxyl.
Variation of the alkoxy chainProbe steric tolerance at the 4-position.

By systematically synthesizing and evaluating these derivatives, a comprehensive SAR profile for 1H-Indole-3-hexadecanol, 4-methoxy- can be established, guiding the design of more potent and selective analogues.

Mechanistic Investigations of Biological Activities for Indole Derivatives Excluding Clinical Data

Antimicrobial Research Perspectives

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole (B1671886) derivatives have been a focal point of this research due to their diverse mechanisms of action against a wide range of microbial pathogens.

Modes of Action Against Bacterial Cell Structures and Metabolic Pathways

Indole derivatives have been shown to exert their antibacterial effects through various mechanisms, primarily by targeting essential bacterial structures and metabolic processes.

One of the key modes of action is the disruption of the bacterial cell membrane. Certain indole-3-carboxamide-polyamine conjugates have demonstrated the ability to perturb the bacterial membrane of both Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strain (MRSA), as well as the outer membrane of Gram-negative bacteria such as Pseudomonas aeruginosa. researchgate.net This membrane disruption is a proposed mechanism for both their intrinsic antimicrobial properties and their ability to potentiate the effects of conventional antibiotics. researchgate.net Some indole derivatives can depolarize the E. coli membrane in a concentration-dependent manner, acting as a proton ionophore that reduces the electrochemical potential across the cytoplasmic membrane. researchgate.net This disruption of membrane potential can interfere with crucial cellular processes.

Another significant target for indole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair. nih.gov Several studies have identified indole derivatives as potent inhibitors of DNA gyrase, particularly the GyrB subunit's ATPase activity. nih.govnih.gov By binding to the ATP-binding pocket of GyrB, these compounds prevent the supercoiling activity of the enzyme without necessarily causing double-strand breaks, a mechanism similar to that of aminocoumarin antibiotics. tandfonline.com This inhibition of DNA gyrase disrupts DNA replication, leading to bacterial cell death. nih.gov

Furthermore, some indole derivatives interfere with bacterial metabolic pathways. For instance, the synthetic indole derivative SMJ-2 has been found to inhibit the respiratory metabolism in multidrug-resistant Gram-positive bacteria. tandfonline.com It achieves this by disrupting the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate, a precursor for the antioxidant staphyloxanthin. tandfonline.com This inhibition leads to an increase in reactive oxygen species, ultimately causing pathogen destruction by phagocytic cells. tandfonline.com

Finally, some indole-core based derivatives have been identified as inhibitors of the FtsZ protein, which is a key component of the bacterial cell division machinery. mdpi.com By disrupting FtsZ polymerization and its GTPase activity, these compounds inhibit bacterial cell division, highlighting another avenue for their antibacterial action. mdpi.com

Table 1: Selected Indole Derivatives and their Antibacterial Mechanisms

Derivative/Class Target/Mechanism Affected Bacteria Reference
Indole-3-carboxamido-polyamine conjugates Bacterial membrane disruption S. aureus, MRSA, P. aeruginosa researchgate.net
Indole derivatives (G24, G26) DNA gyrase ATPase inhibition M. tuberculosis nih.gov
SMJ-2 (synthetic indole derivative) Inhibition of respiratory metabolism (mevalonate pathway) Multidrug-resistant Gram-positive bacteria tandfonline.com
CZ74 (indole-core derivative) FtsZ polymerization inhibition Gram-positive bacteria (including MRSA) mdpi.com
Indole Membrane potential modulation E. coli researchgate.net

Antifungal Activity Mechanisms

Indole derivatives also exhibit promising antifungal activities through various mechanisms of action. A primary target for many antifungal indole derivatives is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells.

Several studies have shown that indole derivatives can inhibit the synthesis of ergosterol. nih.govchemrxiv.org The mechanism often involves the inhibition of enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14α-demethylase (CYP51). naturalnews.comresearchgate.netrsc.org Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. naturalnews.comrsc.org

Besides direct inhibition of ergosterol synthesis, some indole derivatives can also damage the fungal cell wall, leading to structural flaws and changes in cell size and shape. nih.gov Furthermore, certain indole derivatives have been observed to induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and subsequent cell death. nih.gov The disruption of biofilm formation is another important antifungal mechanism of indole derivatives, particularly against opportunistic fungal pathogens like Candida albicans. nih.gov

Table 2: Antifungal Mechanisms of Indole Derivatives

Mechanism Target Fungi Reference
Ergosterol biosynthesis inhibition Histoplasma capsulatum, Candida albicans nih.govchemrxiv.org
Cell wall damage Histoplasma capsulatum nih.gov
Induction of reactive oxygen species (ROS) Histoplasma capsulatum nih.gov
Inhibition of biofilm formation Candida albicans nih.gov

Anti-inflammatory Research Frameworks

The anti-inflammatory properties of indole derivatives have been extensively studied, with research focusing on their ability to modulate key inflammatory mediators and signaling pathways.

Modulation of Inflammatory Mediators (e.g., Cyclooxygenase (COX) Enzymes)

A significant mechanism underlying the anti-inflammatory effects of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.

Several synthetic indole derivatives have been shown to selectively inhibit COX-2 expression. nih.gov This selective inhibition is a desirable trait as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govnih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and found to exhibit significant anti-inflammatory activity, with some compounds selectively inhibiting the COX-2 enzyme. nih.gov Molecular docking studies have further elucidated the binding interactions of these indole derivatives with the active site of the COX-2 enzyme. nih.gov

Interaction with Pro-inflammatory Signaling Pathways

Beyond the direct inhibition of inflammatory enzymes, indole derivatives can also modulate pro-inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the immune and inflammatory responses. chemrxiv.org Some indole-based compounds have been shown to potentially exert their anti-inflammatory effects by interacting with the NF-κB signaling pathway. chemrxiv.org

Furthermore, studies have demonstrated that certain indole derivatives can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.orgnih.govnih.gov They have also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator. chemrxiv.org Some microbiota-derived indole derivatives, like indole-3-propionic acid (IPA), are thought to exert their anti-inflammatory effects through the activation of the pregnane (B1235032) X receptor (PXR). researchgate.net

Antioxidant Research Methodologies

The antioxidant properties of indole derivatives are a significant area of research, with various methodologies employed to evaluate their free-radical scavenging capabilities. These compounds can protect against oxidative stress, which is implicated in numerous diseases. mdpi.com

Commonly used cell-free assays to assess antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.netnih.govtandfonline.com These assays measure the ability of the indole derivatives to donate an electron or a hydrogen atom to neutralize free radicals. The Trolox equivalent antioxidant capacity (TEAC) is often calculated to compare the antioxidant activity of the tested compounds to that of Trolox, a water-soluble vitamin E analog. researchgate.nettandfonline.com

The antioxidant activity of indole derivatives is influenced by their chemical structure, particularly the number and position of hydroxyl and methoxy (B1213986) groups on the indole ring. nih.gov The presence of an unsubstituted indole nitrogen atom is also considered important for antioxidant activity, as it can participate in stabilizing the indolyl radical formed after scavenging a free radical. nih.gov

In addition to cell-free assays, in vitro studies using cell models, such as human red blood cells, are used to evaluate the cytoprotective effects of indole derivatives against oxidative stress-induced damage. nih.gov

Table 3: Common Assays for Evaluating Antioxidant Activity of Indole Derivatives

Assay Principle Reference
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. nih.govnih.gov
ABTS Radical Cation Decolorization Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation. researchgate.nettandfonline.com
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex to its ferrous form. nih.gov
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the ability of an antioxidant to quench peroxyl radicals. nih.gov
Trolox Equivalent Antioxidant Capacity (TEAC) Quantifies the antioxidant capacity of a substance relative to the standard, Trolox. researchgate.nettandfonline.com

Table of Chemical Compounds

Radical Scavenging Capabilities

The indole structure is a key feature for antioxidant activity due to the electron-rich nature of the heterocyclic nitrogen atom, which can act as a redox center. nih.gov A variety of indole compounds have been studied for their ability to scavenge free radicals.

Research has shown that many indole derivatives act as radical scavengers and antioxidants in assays measuring total antioxidant activity. tandfonline.com The antioxidant mechanism of some indole derivatives is thought to involve the transfer of a hydrogen atom from the N-H group to a radical, forming a resonance-stabilized indolyl radical. nih.gov Alternatively, a single electron transfer from the nitrogen atom can occur, forming a cation radical. nih.gov

A study investigating natural indole-3-carbinol (B1674136) (I3C) derivatives found that compounds with only C8-H and/or N1-H bonds, such as 4-methoxy-indole-3-carbinol, demonstrated weak antioxidant properties against the hydroperoxyl (HOO•) radical in thermodynamic and kinetic calculations. nih.gov However, the presence of hydroxyl groups on the indole ring was found to significantly enhance radical scavenging activity. nih.gov In contrast, a different study highlighted a novel 1,2,3-triazole tethered indole derivative with a 4-hydroxy group that exhibited strong antioxidant activity, with a DPPH radical scavenging rate of 72.7% at a 10 μM concentration. mdpi.com

The antioxidant potential of various indole derivatives is summarized in the table below.

Compound/Derivative ClassRadical Scavenged/AssayFinding
4-methoxy-indole-3-carbinolHOO•Weak antioxidant properties. nih.gov
Indoleamines, Indoleamino acids, IndolealcoholsABTS•+Acted as radical scavengers and antioxidants. tandfonline.com
C-3 substituted gramine (B1672134) derivativesDPPH•The derivative with a pyrrolidinedithiocarbamate moiety was the most active scavenger. nih.govresearchgate.net
4,6-dimethoxyindole-thiosemicarbazone derivativesDPPH•, ABTS•+Methyl-substituted compounds showed the highest inhibition in the ABTS assay. researchgate.net
1-hydroxyl-indole-3-carbinolHOO•Exceeds the scavenging activity of Trolox, particularly in lipid media. nih.gov

Role in Oxidative Stress Mitigation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. mdpi.com Indole derivatives have been investigated for their potential to mitigate this cellular stress.

Indole-3-carbinol (I3C) and its metabolite, diindolylmethane (DIM), have been shown to provide neuroprotective effects by activating the Nrf2-antioxidant responsive element (ARE), which is a primary cellular defense against oxidative stress-induced brain damage. mdpi.com Another indole derivative, NC009-1, demonstrated the ability to reduce oxidative stress in a mouse model of Parkinson's disease. mdpi.com Similarly, indole-3-propionic acid (IPA) is recognized as a potent antioxidant that can protect neurons from oxidative damage by eliminating hydroxyl radicals. researchgate.net In a rat model of cerebral ischemia/reperfusion, administration of I3C was found to mitigate oxidative stress. nih.gov

Conversely, some studies indicate that I3C can also enhance oxidative stress responses. nih.gov One study reported that I3C treatment leads to the generation of reactive oxygen species and induces apoptosis. knu.ac.kr This suggests that the effect of indole derivatives on oxidative stress can be complex and context-dependent.

Indole DerivativeModel SystemObserved Effect on Oxidative Stress
Indole-3-carbinol (I3C) & Diindolylmethane (DIM)-Activates Nrf2-antioxidant responsive element (ARE) pathway. mdpi.com
NC009-1Parkinson's disease mouse modelReduced oxidative stress. mdpi.com
Indole-3-propionic acid (IPA)-Potent antioxidant, protects neurons from oxidative damage. researchgate.net
Indole-3-carbinol (I3C)Rat cerebral ischemia/reperfusion modelMitigated oxidative stress. nih.gov
Indole-3-carbinol (I3C)Rat liverEnhanced microsomal ROS production. nih.gov
Indole-3-carbinol (I3C)Candida albicansIncreased reactive oxygen species and hydroxyl radical accumulation. knu.ac.kr

Anti-proliferative and Anticancer Research Concepts

The indole scaffold is a privileged structure in the development of anticancer agents, with numerous derivatives showing promise in preclinical research. chemimpex.commdpi.commdpi.com

Cell Cycle Regulation and Apoptosis Induction Studies

A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by interfering with the cell cycle and inducing programmed cell death (apoptosis).

4-methoxyindole-3-carbinol (4MeOI3C) has been shown to be a more potent inhibitor of proliferation in human colon cancer cells (DLD-1 and HCT 116) than its parent compound, indole-3-carbinol (I3C). nih.gov Mechanistic studies revealed a concentration-dependent mode of action: at 100 µM, 4MeOI3C caused a general slowdown of the cell cycle, while at 200 µM, it induced significant cell death and an accumulation of living cells in the G0/G1 phase. nih.gov

Other indole derivatives have also demonstrated potent effects on cell cycle and apoptosis. N-alkoxy derivatives of I3C are effective inducers of G1 cell cycle arrest in human breast cancer cells, an effect associated with the down-regulation of cyclin-dependent kinase-6 (CDK6) gene expression. researchgate.netnih.gov I3C itself has been shown to induce apoptosis in various cancer cell lines through mechanisms that include the release of cytochrome-c from mitochondria and the activation of caspase pathways. nih.govnih.gov The marine alkaloid 3,10-dibromofascaplysin, an indole derivative, has been reported to arrest cells in the S and G2 phases of the cell cycle. mdpi.com

Indole DerivativeCell Line(s)Key Findings on Cell Cycle and Apoptosis
4-methoxyindole-3-carbinol (4MeOI3C)DLD-1, HCT 116 (Colon)Inhibited proliferation; induced G0/G1 arrest at high concentrations. nih.gov
Indole-3-carbinol (I3C)A549 (Lung), AGS (Gastric)Induced G0/G1 arrest and apoptosis via caspase-8 and mitochondrial pathways. nih.govnih.gov
N-methoxy-I3CMCF-7 (Breast)Highly effective at inducing G1 cell cycle arrest; down-regulated CDK6. researchgate.netnih.gov
1-methoxyisobrassininA2780cis (Ovarian)Caused concentration-dependent increase in PCNA expression. nih.gov
3,10-dibromofascaplysinMyeloid leukemia cellsArrested cells in S and G2 phases. mdpi.com

Tubulin Polymerization Inhibition Mechanisms

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. eurekaselect.com A wide range of indole-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.com

These inhibitors often work by binding to the colchicine (B1669291) site on β-tubulin, which disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent cell death. nih.govnih.gov For example, methoxy-substituted 3-formyl-2-phenylindoles have been shown to inhibit tubulin polymerization, with the derivative 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole being particularly active. nih.gov Although structurally different from 1H-Indole-3-hexadecanol, 4-methoxy-, this highlights the importance of the methoxy-indole scaffold in this mechanism. The substitution of a methoxy group on the indole nucleus has been found to be important for inhibiting cell growth in certain classes of these inhibitors. nih.gov

Indole Derivative ClassKey Structural FeaturesMechanism of Action
Methoxy-substituted 3-formyl-2-phenylindoles2-phenylindole core with methoxy substitutionsInhibit tubulin polymerization; bind to the colchicine site. nih.gov
ArylthioindolesIndole core with trimethoxyphenyl moietyPotent tubulin polymerization inhibitors. mdpi.com
2-alkoxycarbonyl-3-anilinoindolesIndole core with methyl acetate (B1210297) groupPotential new antiproliferative agents that target tubulin at the colchicine site. mdpi.com

Protein Kinase Inhibition Research (e.g., GSK-3β, EGFR, Bcr-Abl)

Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer. Indole derivatives have been extensively explored as inhibitors of various protein kinases. nih.gov

The structural versatility of the indole ring allows it to act as a scaffold for designing inhibitors that can bind to the ATP-binding site of kinases. nih.gov For instance, research has shown that substitutions at the 4th position of the indole ring can yield potent inhibitors of PI3K (Phosphatidylinositol 3-kinase). nih.gov Furthermore, a novel 1,2,3-triazole tethered indole derivative has been identified as a potential candidate for targeting EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, two kinases often mutated in cancer. mdpi.com Some bis-indole alkaloids, specifically bisindolylmaleimides, have been noted for their activity as selective protein kinase C (PKC) inhibitors. rsc.org

Indole Derivative Class/CompoundTarget Kinase(s)Potential Therapeutic Application
Substituted IndolesPI3KCancer. nih.gov
Compound 15 (1,2,3-triazole tethered indole)EGFR, BRAFV600ECancer, Melanoma. mdpi.com
BisindolylmaleimidesProtein Kinase C (PKC)Cancer, Autoimmune diseases. rsc.org
Indole-3-acetic acid (IAA)TORC1General kinase inhibition research. nih.gov

Immunomodulatory Research Directions

The immune system plays a dual role in cancer, and modulating its response is a key therapeutic strategy. Indole derivatives have shown potential in modulating inflammatory pathways.

Indomethacin, a well-known anti-inflammatory drug, features an indole structure and is known to modulate key inflammatory pathways like NF-κB and COX-2. mdpi.com More recent research has focused on novel indole derivatives for their immunomodulatory and anti-inflammatory effects. The derivative NC009-1 was found to have potential against neuroinflammation by reducing the production of inflammatory factors such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α in microglial cells. mdpi.com

Furthermore, I3C has been reported to decrease the levels of proinflammatory cytokines and inhibit inflammation in a model of cerebral ischemia/reperfusion. mdpi.comnih.gov These findings suggest that indole derivatives could be valuable tools for research into diseases with an inflammatory component.

Enzyme Inhibition Studies (e.g., Phospholipase A2)

The inhibition of enzymes is a key mechanism through which many therapeutic agents exert their effects. Indole derivatives have been identified as inhibitors of several important enzymes involved in various physiological and pathological processes. A significant area of this research has been the inhibition of phospholipase A2 (PLA2), an enzyme crucial to the inflammatory cascade.

Phospholipase A2 enzymes catalyze the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a variety of pro-inflammatory mediators, including prostaglandins and leukotrienes. Therefore, the inhibition of PLA2 is a major target for the development of anti-inflammatory drugs.

Indole derivatives, initially developed by Wyeth, are one of the most well-studied classes of inhibitors for cytosolic phospholipase A2 (cPLA2), specifically the GIVA isoform. nih.gov The anti-inflammatory properties of some indole-containing drugs, such as the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, are well-established. mdpi.com

Research Findings on Structurally Related Indole Derivatives:

Studies on indole derivatives with simpler substitutions provide foundational evidence for their PLA2 inhibitory potential. For instance, in silico and in vitro analyses have demonstrated that indoleacetic acid (IAA) and indolebutyric acid (IBA) can act as competitive inhibitors of porcine pancreatic PLA2. nih.gov This suggests that an alkyl chain at the C3 position of the indole ring, a key feature of 1H-Indole-3-hexadecanol, 4-methoxy-, is compatible with binding to the active site of PLA2.

Further supporting the role of the indole scaffold in PLA2 inhibition, the compound LY311727, which is 3-(3-acetamide-1-benzyl-2-ethylindolyl-5-oxy)propane phosphonic acid, is a potent inhibitor of human group IIA and group V PLA2, with an IC50 value of approximately 36 nM for the latter. nih.gov

A more complex indole-based inhibitor, Giripladib (PLA-695), has been identified as a specific inhibitor of cytosolic phospholipase A2 (cPLA2). medchemexpress.commedkoo.comtargetmol.com While structurally more elaborate than 1H-Indole-3-hexadecanol, 4-methoxy-, the efficacy of Giripladib underscores the importance of the indole core in designing PLA2 inhibitors.

The lipophilicity of inhibitors can also play a crucial role in their interaction with PLA2, which acts on lipid substrates. Research on non-indole compounds, such as 4-tetradecyloxybenzamidine derivatives, has shown that a long lipophilic chain is a key feature for potent inhibition of secretory PLA2 (sPLA2). nih.gov This finding suggests that the hexadecanol (B772) chain of 1H-Indole-3-hexadecanol, 4-methoxy- could contribute significantly to its potential affinity for PLA2. The long alkyl chain may facilitate partitioning into the membrane where the enzyme is active.

The 4-methoxy substitution on the indole ring of the subject compound may also influence its electronic properties and binding interactions with the enzyme. While direct studies on 4-methoxyindole (B31235) derivatives as PLA2 inhibitors are scarce, research on other enzyme systems, such as 12-lipoxygenase, has shown that methoxy substitutions on aromatic rings can be optimized to achieve potent and selective inhibition. nih.gov

Inhibitory Activity Data for Indole Derivatives against Various Enzymes:

To provide a broader context of the inhibitory potential of the indole scaffold, the following tables summarize the inhibitory concentrations (IC50) of various indole derivatives against different enzymes.

Table 1: Inhibition of Phospholipase A2 (PLA2) by Indole Derivatives

CompoundEnzyme TargetIC50Source
LY311727Human Group V PLA2~36 nM nih.gov
Indoleacetic Acid (IAA)Porcine Pancreatic PLA2Competitive Inhibitor nih.gov
Indolebutyric Acid (IBA)Porcine Pancreatic PLA2Competitive Inhibitor nih.gov
Giripladib (ASB14780)GIVA cPLA2 (human whole blood)0.020 µM nih.gov

Table 2: Inhibition of Other Enzymes by Indole Derivatives

CompoundEnzyme TargetIC50Source
Indole-chalcone derivative 4Tubulin Polymerization0.81 µM mdpi.com
Indole-chalcone derivative 4Thioredoxin Reductase (TrxR)3.728 µM mdpi.com
Pyrazolinyl-indole derivative 29Bcl-27.63 µM mdpi.com
Pyrazolinyl-indole derivative 29Mcl-11.53 µM mdpi.com

Based on the available data for structurally related compounds, it is plausible to hypothesize that 1H-Indole-3-hexadecanol, 4-methoxy- may act as an inhibitor of phospholipase A2. The indole ring provides a core scaffold that has been proven effective for PLA2 inhibition. The long C16 alcohol chain at the C3 position would significantly increase the lipophilicity of the molecule, potentially enhancing its interaction with the membrane-bound enzyme and its lipid substrate. The 4-methoxy group could further modulate the electronic environment of the indole ring system to optimize binding. However, without direct experimental evidence, this remains a well-founded hypothesis requiring empirical validation.

Structure Activity Relationship Sar and Computational Studies of Functionalized Indoles

Impact of Hexadecanol (B772) Side Chain on Biological Activity Profiles

The introduction of such a side chain to a parent compound can modify its biological efficacy. mdpi.com This is often attributed to several factors:

Membrane Permeability: Increased lipophilicity can enhance the molecule's ability to permeate biological membranes, such as the cell membrane, which can be crucial for reaching intracellular targets.

Target Interaction: The long alkyl chain can establish van der Waals or hydrophobic interactions within the binding pockets of target proteins, potentially increasing binding affinity and modulating activity.

Micelle Formation: In aqueous environments, molecules with long hydrocarbon tails may exhibit surfactant-like properties, which could influence their aggregation and transport.

The specific length of the C16 hexadecanol chain suggests a strong influence on membrane-associated activities or interactions with proteins that have large hydrophobic binding domains. The biological activity of triterpene acids, for example, has been shown to be affected by their interaction with the bacterial cell membrane. mdpi.com While direct studies on 1H-Indole-3-hexadecanol, 4-methoxy- are not available, the principles of medicinal chemistry suggest that this side chain is a key driver of its potential biological effects.

Influence of Methoxy (B1213986) Substitution at C-4 on Pharmacological Relevance

The substitution of a methoxy (-OCH3) group at the C-4 position of the indole (B1671886) ring introduces specific electronic and steric properties that are of significant pharmacological relevance. The indole nucleus itself is an electron-rich aromatic system, and the addition of a methoxy group, which is an electron-donating group, further enhances this electron density. chim.it

Key influences of the C-4 methoxy group include:

Enhanced Reactivity: Methoxy-substituted indoles are generally more activated and can display different reactivity patterns compared to their unsubstituted counterparts. chim.itnih.gov This can be a strategic element in the synthesis of diverse indole derivatives.

Modulation of Binding: The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding site. This was observed in a study on tetrahydrothiopyrano[2,3-b]indole derivatives, where a methoxy group participated in hydrogen bonding. amity.edu

Directing Substitution: In synthetic chemistry, the methoxy group can influence the position of further substitutions on the indole ring. nih.gov

Pharmacophore Contribution: In many bioactive molecules, a methoxy group is a key part of the pharmacophore, the essential ensemble of steric and electronic features necessary for biological activity. For instance, the C5-methoxy substitution on certain indole-based Schiff bases was introduced to enhance lipophilicity and electronic delocalization, leading to improved α-glucosidase inhibition. preprints.org

The C4-decoration of indoles is a feature of numerous bioactive compounds, and modern catalytic methods have made this position more accessible for functionalization. rsc.org The presence of the methoxy group at this specific position in 1H-Indole-3-hexadecanol, 4-methoxy- is therefore expected to be a critical factor in its interaction with biological targets.

Role of Indole Nitrogen (N-1) Substitution and Ring Saturation

The indole nitrogen (N-1) and the saturation level of the heterocyclic ring are two additional points of potential modification that can dramatically alter the biological activity of an indole derivative.

Indole Nitrogen (N-1) Substitution: The N-1 position of the indole ring bears a hydrogen atom that can act as a hydrogen bond donor. It can also be substituted with various alkyl or aryl groups, which has several consequences:

Altering Donor Capacity: Replacing the N-H hydrogen removes its ability to act as a hydrogen bond donor, which can be critical for binding to some receptors.

Increasing Lipophilicity: Adding substituents at the N-1 position generally increases the molecule's lipophilicity.

Enhancing Efficacy: Studies on Indole-3-carbinol (B1674136) (I3C) derivatives have shown that N-alkoxy substitutions can lead to a significant increase in antiproliferative efficacy in cancer cells. nih.gov The potency was observed to increase with the length of the N-alkoxy carbon chain. nih.gov

Ring Saturation: Reducing the double bonds within the indole ring system to create a saturated or partially saturated structure, such as a hexahydropyrrolo[2,3-b]indole, results in significant changes: nih.gov

Three-Dimensionality: Saturation introduces a more complex three-dimensional geometry compared to the planar aromatic indole ring. This can improve the specificity of binding to a receptor by allowing for a more defined orientation in the binding pocket.

Altered Receptor Affinity: The change in shape and electronic properties upon saturation can drastically alter binding affinities for different receptors. For example, certain cis-hexahydro-3H-benz[e]indoles have shown greater binding affinity for D2 dopamine (B1211576) receptors than D1 receptors. nih.gov

Flexibility: The saturated ring system introduces a degree of conformational flexibility that is absent in the rigid aromatic indole.

These potential modifications highlight the versatility of the indole scaffold in medicinal chemistry, allowing for fine-tuning of pharmacological properties.

Molecular Docking and Dynamics Simulations for Receptor Binding Prediction

Due to the absence of experimental data for 1H-Indole-3-hexadecanol, 4-methoxy-, computational methods like molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict its potential biological targets and binding modes. nih.gov These in silico techniques can simulate the interaction between a ligand (the indole compound) and a protein receptor at the atomic level. mdpi.com

For a hypothetical analysis, a relevant target must be chosen. Given that many indole derivatives show activity as kinase inhibitors, we can postulate a docking study of 1H-Indole-3-hexadecanol, 4-methoxy- against a protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target for some indole-based anticancer agents. mdpi.com

Ligand-Protein Interaction Analysis

A molecular docking simulation would predict the most stable binding pose of the compound within the active site of the kinase. The analysis of this pose would reveal key ligand-protein interactions:

Hydrogen Bonds: The indole N-H group is a potential hydrogen bond donor. The oxygen of the C-4 methoxy group and the hydroxyl group of the hexadecanol chain are potential hydrogen bond acceptors. These groups could interact with key amino acid residues in the kinase hinge region, a common binding motif for kinase inhibitors.

Hydrophobic Interactions: The extensive hexadecanol side chain would likely occupy a large hydrophobic pocket within the receptor, forming significant van der Waals and hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking and Pi-Cation Interactions: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr) in the active site. It could also form π-cation interactions with positively charged residues. acs.org

Table 1: Hypothetical Ligand-Protein Interactions for 1H-Indole-3-hexadecanol, 4-methoxy- with VEGFR-2

Interacting Group of LigandType of InteractionPotential Interacting Residue(s) in VEGFR-2
Indole N-HHydrogen Bond (Donor)Cys919 (Hinge Region)
4-Methoxy OxygenHydrogen Bond (Acceptor)Asp1046 (DFG Motif)
Hexadecanol -OHHydrogen Bond (Acceptor/Donor)Glu885 (Solvent-exposed region)
Indole Ringπ-π StackingPhe1047 (DFG Motif)
Hexadecanol ChainHydrophobic InteractionsVal848, Ala866, Val899, Leu1035

Note: This table is illustrative and based on typical interactions seen in kinase-inhibitor complexes. The specific residues are from the VEGFR-2 kinase domain (PDB ID: 4ASD).

Binding Affinity and Energetic Considerations

Molecular docking programs calculate a "docking score" or "binding energy," which estimates the binding affinity between the ligand and the protein. nih.gov This score is typically given in kcal/mol, with more negative values indicating a stronger, more favorable interaction.

Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture, showing how the ligand and protein adjust to each other and confirming the stability of the key interactions identified in the docking pose. acs.org These simulations can also be used to calculate binding free energies using more rigorous methods like MM/PBSA or MM/GBSA, which account for solvent effects and entropic contributions.

Table 2: Predicted Energetic Profile from a Hypothetical Docking Study

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (MM/GBSA, kcal/mol)
1H-Indole-3-hexadecanol, 4-methoxy--10.8-65.7
Reference Kinase Inhibitor (e.g., Sorafenib)-11.5-72.3

Note: Data are hypothetical and for illustrative purposes only, based on typical values observed for potent kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A reliable QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity. jocpr.com

To build a QSAR model for a series of indole derivatives including 1H-Indole-3-hexadecanol, 4-methoxy-, one would need a dataset of compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). mdpi.com For each compound, a set of numerical parameters, known as molecular descriptors, would be calculated.

Relevant molecular descriptors for this series might include:

Physicochemical Properties: Such as LogP (lipophilicity), molecular weight (MW), and molar refractivity (MR).

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment, which relate to the electronic properties of the molecule. researchgate.net

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to generate an equation that links the descriptors to the biological activity.

A hypothetical QSAR equation might look like this:

pIC₅₀ = 0.6 * LogP - 0.2 * (LUMO)² + 0.9 * (NHD) + 2.5

Where:

pIC₅₀ is the negative logarithm of the IC₅₀ value (a measure of potency).

LogP represents the compound's lipophilicity.

LUMO is the energy of the lowest unoccupied molecular orbital.

NHD is the number of hydrogen bond donors.

This equation would suggest that higher lipophilicity and more hydrogen bond donors increase the potency, while the electronic properties represented by LUMO also play a significant role. Such a model, once validated, could be used to predict the potency of 1H-Indole-3-hexadecanol, 4-methoxy- and guide the design of new, even more active analogs.

Table 3: Hypothetical QSAR Data for a Series of Indole Analogs

Compound IDLogPLUMO (eV)NHDExperimental pIC₅₀Predicted pIC₅₀
Analog 1 (C8 chain)4.2-1.515.85.7
Analog 2 (C12 chain)6.2-1.516.97.0
1H-Indole-3-hexadecanol, 4-methoxy- 8.3-1.42(unknown)8.1
Analog 4 (No methoxy)8.1-1.227.57.6
Analog 5 (N-methyl)8.6-1.417.27.3

Note: This table contains illustrative data to demonstrate the principles of a QSAR study. Predicted pIC₅₀ values are derived from a hypothetical model for demonstration purposes.

Chemoinformatics and Virtual Screening Approaches for Analogue Discovery

The discovery of novel analogues of a lead compound, such as 1H-Indole-3-hexadecanol, 4-methoxy-, is a critical step in drug discovery. Chemoinformatics and virtual screening techniques offer a time- and cost-effective alternative to traditional high-throughput screening. acs.org These computational approaches enable the systematic exploration of large chemical databases to identify molecules with a high probability of possessing the desired biological activity.

A typical virtual screening workflow for the discovery of analogues of 1H-Indole-3-hexadecanol, 4-methoxy- would commence with the definition of a target and the compilation of a virtual library of compounds. The screening process can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS):

In the absence of a high-resolution 3D structure of the biological target, LBVS methods are particularly valuable. acs.org These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Starting with a known active compound like 1H-Indole-3-hexadecanol, 4-methoxy-, a variety of computational models can be built to screen for analogues.

One common LBVS technique is similarity searching , where molecules from a database are ranked based on their structural similarity to the query molecule. Similarity can be assessed using various molecular fingerprints, which are bit strings that encode the presence or absence of specific structural features.

Another powerful LBVS method is the development of Quantitative Structure-Activity Relationship (QSAR) models . QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds. For a series of indole derivatives, descriptors such as electronic properties (e.g., dipole moment), and topological indices can be used to build a robust QSAR model. nih.gov For instance, a multiple linear regression (MLR) approach could be used to construct a 2D-QSAR model. nih.gov

Table 1: Hypothetical Descriptors for a QSAR Model of Indole Analogues

DescriptorDescription
LogP A measure of the molecule's lipophilicity.
Topological Polar Surface Area (TPSA) An indicator of a molecule's polarity and potential for membrane penetration.
Molecular Weight (MW) The mass of the molecule.
Number of Hydrogen Bond Donors/Acceptors Important for molecular interactions with a biological target.
Shape Indices (e.g., Kappa indices) Describe the shape of the molecule.

Structure-Based Virtual Screening (SBVS):

When the 3D structure of the biological target is known, SBVS methods, particularly molecular docking , can be employed. jetir.orgmdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. mdpi.com This information can be used to prioritize compounds for experimental testing.

For 1H-Indole-3-hexadecanol, 4-methoxy-, a hypothetical molecular docking study would involve docking a library of indole derivatives into the active site of a relevant protein target. The docking scores, which estimate the binding energy, would then be used to rank the compounds. The interactions observed in the docking poses, such as hydrogen bonds and hydrophobic interactions, can provide valuable insights into the SAR of the compounds. mdpi.com For example, molecular docking studies on indole derivatives have revealed the importance of hydrogen bonding interactions for high-affinity binding to certain enzymes. nih.gov

Table 2: Hypothetical Docking Results for Analogues of 1H-Indole-3-hexadecanol, 4-methoxy-

Compound IDDocking Score (kcal/mol)Key Interacting Residues
Lead Compound -8.5TYR234, PHE345, LEU123
Analogue 1 -9.2TYR234, PHE345, LEU123, ARG235
Analogue 2 -7.8TYR234, PHE345
Analogue 3 -8.9TYR234, PHE345, LEU123, SER124

The integration of both ligand-based and structure-based virtual screening approaches can lead to a more effective and efficient discovery of novel and potent analogues of functionalized indoles like 1H-Indole-3-hexadecanol, 4-methoxy-. The hits identified from these computational studies provide a strong foundation for subsequent synthesis and biological evaluation, ultimately accelerating the drug discovery process.

Advanced Research Directions and Future Perspectives for 1h Indole 3 Hexadecanol, 4 Methoxy

Exploration of Biosynthetic Pathways in Natural Producers

The indole (B1671886) scaffold is a common feature in a vast number of natural products, with over 3,000 identified monoterpene indole alkaloids alone. acs.org The biosynthesis of these compounds generally originates from the essential amino acid tryptophan. wikipedia.orgvedantu.com In the context of 1H-Indole-3-hexadecanol, 4-methoxy-, a hypothetical biosynthetic pathway in a natural producer, such as a plant or microorganism, would likely involve a series of specific enzymatic modifications to the core tryptophan structure.

The initial steps would involve the conversion of tryptophan to the indole core. wikipedia.org Subsequent key transformations required to arrive at the target molecule would include:

C4-Methoxylation: An oxygenase would first hydroxylate the C4 position of the indole ring, followed by the action of a methyltransferase enzyme to add the methoxy (B1213986) group.

C3-Alkylation: The attachment of the 16-carbon chain at the C3 position is a critical step. This could occur through a prenyltransferase-like enzyme that catalyzes the addition of a long-chain fatty acid precursor, such as hexadecanoyl-CoA, to the indole-3-position.

Carbonyl Reduction: The alkylation would likely result in a ketone intermediate (1-(4-methoxy-1H-indol-3-yl)hexadecan-1-one). A reductase enzyme would then be required to reduce the carbonyl group to the final hexadecanol (B772) moiety.

Investigating microorganisms from unique environments or specific plant species known to produce complex alkaloids could lead to the discovery of the natural source of 1H-Indole-3-hexadecanol, 4-methoxy- and the elucidation of the specific enzymes involved in its formation.

Development of Novel Synthetic Routes for Improved Yield and Selectivity

While classical methods for indole synthesis, such as the Fischer and Leimgruber-Batcho syntheses, provide general access to the indole core, the efficient and selective synthesis of specifically substituted derivatives like 1H-Indole-3-hexadecanol, 4-methoxy- requires tailored strategies. safrole.com Modern synthetic chemistry offers several plausible routes that could be optimized for yield and selectivity.

One promising approach starts from the readily available 4-methoxyindole (B31235). A key challenge is the selective functionalization at the C3 position. A potential synthetic sequence is outlined below:

Route A: Vilsmeier-Haack followed by Grignard Reaction

Formylation: A Vilsmeier-Haack reaction on 4-methoxyindole would selectively introduce a formyl group at the C3 position to yield 4-methoxy-1H-indole-3-carbaldehyde. This reaction is known to be effective for producing 4-alkoxy-3-formylindoles. clockss.org

Grignard Addition: The resulting aldehyde could then be treated with a Grignard reagent, pentadecylmagnesium bromide (C15H31MgBr), to form the 16-carbon alcohol side chain in a single step.

An alternative strategy could involve a Friedel-Crafts acylation followed by reduction, which may offer different selectivity and yield profiles.

Table 1: Comparison of Proposed Synthetic Routes

ParameterRoute A: Vilsmeier-Haack/GrignardRoute B: Friedel-Crafts Acylation/Reduction
Starting Material4-Methoxyindole4-Methoxyindole
Key Intermediates4-Methoxy-1H-indole-3-carbaldehyde1-(4-methoxy-1H-indol-3-yl)hexadecan-1-one
Number of Steps22
Potential Selectivity IssuesPotential for N-alkylation in Grignard step.Control of C3 vs. other positions in acylation.
Potential for Yield ImprovementOptimization of Grignard reaction conditions (solvent, temperature).Choice of Lewis acid catalyst and reaction conditions.

Future research would focus on non-biomimetic strategies, possibly involving alkyne chemistry or photoredox catalysis, to construct the core and introduce the side chain with high efficiency and stereocontrol. acs.orgrsc.org

Mechanistic Elucidation at the Molecular and Cellular Level

The biological activity of indole derivatives is vast, encompassing roles as anticancer, antiviral, and anti-inflammatory agents. nih.govnih.govmdpi.com The specific structure of 1H-Indole-3-hexadecanol, 4-methoxy-, with its lipophilic hexadecanol tail and electron-rich indole core, suggests several potential mechanisms of action at the cellular level.

The long C16 alkyl chain makes the molecule amphiphilic, suggesting it could readily insert into and disrupt the lipid bilayer of cell membranes. This could alter membrane fluidity, ion channel function, or the activity of membrane-bound proteins.

Furthermore, many microbial indole metabolites exert their effects by activating specific cellular receptors. nih.gov The indole moiety of this compound could act as a ligand for nuclear receptors such as the aryl hydrocarbon receptor (AhR) or the pregnane (B1235032) X receptor (PXR). nih.govmdpi.com Activation of these receptors can modulate gene expression related to inflammation, metabolism, and cellular differentiation. mdpi.com For instance, indole has been shown to stimulate enteroendocrine cell differentiation via an AhR-dependent mechanism. mdpi.com Future studies should investigate the binding affinity of 1H-Indole-3-hexadecanol, 4-methoxy- to these receptors and profile the downstream cellular responses.

Design and Synthesis of Advanced Analogues with Enhanced Specificity

To explore and optimize the potential biological activity of 1H-Indole-3-hexadecanol, 4-methoxy-, the design and synthesis of a library of advanced analogues is a critical step. This process, guided by Structure-Activity Relationship (SAR) studies, would systematically modify different parts of the molecule to enhance potency and target specificity. mdpi.com

Key modifications could include:

Alkyl Chain Variation: Synthesizing analogues with varying chain lengths (e.g., C12, C14, C18) and degrees of saturation to probe the optimal lipophilicity for membrane interaction or receptor binding.

Alcohol Group Modification: Converting the terminal alcohol to other functional groups such as an ether, ester, or amine to alter polarity and hydrogen bonding capabilities.

Ring Substitution: Changing the position (e.g., to C5, C6, or C7) or nature of the methoxy group to other electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the indole ring.

Table 2: Illustrative Structure-Activity Relationship (SAR) Study Design

AnalogueModificationHypothesized EffectParameter to Measure
C12 AnalogueShorter alkyl chainReduced lipophilicity, altered membrane insertionIC₅₀ in cell viability assay
C18 AnalogueLonger alkyl chainIncreased lipophilicity, enhanced membrane disruptionIC₅₀ in cell viability assay
Methyl Ether Analogue-OH converted to -OCH₃Loss of H-bond donor capabilityReceptor binding affinity (K_d)
5-Methoxy IsomerMethoxy group at C5Altered electronic distribution in indole ringReceptor binding affinity (K_d)

Divergent synthetic strategies would be invaluable for efficiently generating such a library from a common intermediate, facilitating rapid SAR exploration. nih.govacs.org

Integration with Materials Science and Nanotechnology for Novel Applications

The unique amphiphilic structure of 1H-Indole-3-hexadecanol, 4-methoxy- makes it an intriguing candidate for applications in materials science and nanotechnology. Indole-based compounds are already being explored for the development of eco-friendly materials like biodegradable plastics. creative-proteomics.com

The combination of a hydrophilic indole head group and a long hydrophobic tail allows for the possibility of self-assembly in aqueous environments. This could lead to the formation of various nanostructures:

Micelles: These spherical aggregates could encapsulate hydrophobic drug molecules, acting as nanocarriers for targeted drug delivery.

Vesicles (Indosomes): Bilayered vesicles could be formed, mimicking liposomes, to carry aqueous payloads.

Monolayers and Films: The compound could form ordered monolayers at air-water interfaces or on solid substrates, which could be used to create functionalized surfaces with specific chemical or biological properties.

Future research could focus on characterizing the self-assembly behavior of this molecule under different conditions (pH, temperature, concentration) and exploring its use in creating novel biomaterials, sensors, or components for organic electronics.

High-Throughput Screening Methodologies for Biological Activity Profiling

To efficiently assess the biological activities of 1H-Indole-3-hexadecanol, 4-methoxy- and its synthesized analogues, high-throughput screening (HTS) methodologies are essential. nih.gov These techniques allow for the rapid testing of thousands of compounds against various biological targets.

Two main HTS approaches are relevant:

Target-Based Screening: This involves testing the compounds against a specific, isolated biological target, such as an enzyme or receptor. For example, a fluorescence polarization assay could be developed to screen for binding to the aryl hydrocarbon receptor.

Specialized techniques like high-performance affinity chromatography (HPAC) have been developed using indole-based probes for HTS of drug-protein interactions, a methodology that could be adapted for this compound. nih.gov

Table 3: Applicable High-Throughput Screening Methodologies

Screening MethodApproachPotential Application for this Compound
Enzyme Inhibition AssayTarget-BasedScreening against a panel of protein kinases or metabolic enzymes.
Receptor Binding AssayTarget-BasedQuantifying binding affinity to nuclear receptors like AhR or PXR.
Cell Viability Assay (e.g., MTT)PhenotypicAssessing general cytotoxicity against cancer and non-cancer cell lines.
High-Content Screening (HCS)PhenotypicProfiling effects on cell cycle, apoptosis, and subcellular structures.
High-Performance Affinity Chromatography (HPAC)Target-BasedScreening for binding to plasma proteins like human serum albumin. nih.gov

The application of these HTS methods will be crucial for building a comprehensive biological activity profile for this compound and its derivatives, paving the way for future therapeutic or biotechnological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.